HOMO Energy Level Alignment of TDAB Core vs. spiro-OMeTAD and Perovskite Valence Band: DFT Comparison
Density functional theory (DFT) calculations at the B3LYP/6-311G level establish that the unsubstituted TDAB core (designated HTM1) exhibits a HOMO energy level of -4.86 eV, which differs by +0.58 eV relative to the MAPbI₃ perovskite valence band (-5.44 eV) and by +0.21 eV relative to the benchmark HTM spiro-OMeTAD (-5.07 eV) [1]. Among the nine TDAB derivatives evaluated, HTM8 (a substituted variant) achieved the lowest HOMO energy level, outperforming spiro-OMeTAD in terms of energetic proximity to the perovskite valence band [1].
| Evidence Dimension | HOMO energy level (eV) |
|---|---|
| Target Compound Data | -4.86 eV (TDAB core, HTM1) |
| Comparator Or Baseline | spiro-OMeTAD: -5.07 eV; MAPbI₃ valence band: -5.44 eV |
| Quantified Difference | TDAB core vs. spiro-OMeTAD: +0.21 eV (less negative); TDAB core vs. perovskite VB: +0.58 eV offset |
| Conditions | DFT calculations, B3LYP/6-311G level, gas phase |
Why This Matters
HOMO energy alignment with the perovskite valence band determines hole extraction driving force; the TDAB core provides a distinct energetic baseline from which rational molecular engineering can optimize interfacial charge transfer.
- [1] Babu, N.S. and Riwa, I.O. DFT and TD-DFT studies of 1,3,5-Tris(diphenylamino)benzene derivatives based hole transport materials: application for perovskite solar cells. Optical and Quantum Electronics, 2022, 54, 389. View Source
